5-bromo-2-methyl-N-phenylbenzamide
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Overview
Description
5-Bromo-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5-position and a methyl group at the 2-position, while the amide nitrogen is bonded to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-phenylbenzamide typically involves the bromination of 2-methyl-N-phenylbenzamide. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
5-Bromo-2-methyl-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylbenzamide: Similar structure but lacks the methyl group at the 2-position.
5-Bromo-2-fluoro-N-phenylbenzamide: Contains a fluorine atom instead of a methyl group at the 2-position.
2-Methyl-N-phenylbenzamide: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-2-methyl-N-phenylbenzamide is unique due to the presence of both the bromine and methyl substituents, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Biological Activity
5-Bromo-2-methyl-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12BrNO with a molecular weight of approximately 315.16 g/mol. The compound features a benzamide core with a bromine atom at the 5-position and a methyl group at the 2-position, alongside an N-phenyl substituent. This unique structure contributes to its enhanced lipophilicity and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, particularly in anticancer research and as a potential therapeutic agent against parasitic infections.
Anticancer Properties
Research indicates that compounds similar to this compound have shown promising results against various cancer cell lines. The presence of the bromine atom is believed to enhance the compound's pharmacological profile by increasing its binding affinity to biological targets, such as enzymes and receptors involved in cancer progression .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.5 | |
N-(2,5-Dibromophenyl)benzamide | HeLa (Cervical Cancer) | 8.0 | |
2-Amino-5-bromo-N,N-dimethylbenzamide | A549 (Lung Cancer) | 10.0 |
Antiparasitic Activity
In addition to its anticancer properties, this compound has demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have shown that this compound can displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, disrupting kinetoplast DNA function and leading to parasite death .
Case Study: Efficacy Against T. brucei
In a recent study involving an acute mouse model of African trypanosomiasis, the N-phenylbenzamide derivative exhibited curative effects when administered orally. The mechanism involved disrupting kDNA integrity, which is crucial for parasite survival .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways critical for tumor growth and survival.
- DNA Interaction : By binding to DNA-associated proteins, it disrupts essential cellular processes in parasites.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Bromination : Introduction of the bromine atom using N-bromosuccinimide (NBS).
- Amidation : Formation of the amide bond through reaction with appropriate amines.
- Methylation : Introduction of the methyl group via methylating agents.
Properties
IUPAC Name |
5-bromo-2-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJNAIPFFPWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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